molecular formula C13H13NO2 B012456 methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate CAS No. 106202-39-5

methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate

Cat. No.: B012456
CAS No.: 106202-39-5
M. Wt: 215.25 g/mol
InChI Key: UHXYXGAGZRDGPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate is a hybrid molecule designed as a dual inhibitor of coagulation factors Xa (FXa) and XIa (FXIa), key targets in anticoagulant therapy . Its structure integrates a tricyclic pyrrolo[3,2,1-ij]quinoline core with a thiazole moiety linked via a hydrazine bridge, enabling dual binding interactions with enzymatic active sites . Synthesized via a two-step process—condensation of pyrroloquinoline-1,2-diones with thiosemicarbazide followed by heterocyclization with dimethylacetylenedicarboxylate (DMAD)—the compound exhibits high yields (≥90%) and purity validated by HPLC, NMR, and LCMS .

Properties

IUPAC Name

methyl 1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-13(15)11-8-14-7-3-5-9-4-2-6-10(11)12(9)14/h2,4,6,8H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXYXGAGZRDGPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2CCCC3=C2C1=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90547030
Record name Methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106202-39-5
Record name Methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

Methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate, also known as 4h-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid,5,6-dihydro-,methyl ester, has been used in the design, synthesis, and evaluation of new hybrid derivatives as potential dual inhibitors of blood coagulation factors Xa and XIa. These factors play a key role in the blood coagulation cascade.

Mode of Action

The compound interacts with its targets, the blood coagulation factors Xa and XIa, to inhibit their activity.

Biochemical Pathways

The compound affects the blood coagulation cascade, a biochemical pathway that leads to the formation of blood clots. By inhibiting factors Xa and XIa, the compound can potentially prevent the formation of harmful blood clots.

Result of Action

The primary result of the compound’s action is the inhibition of blood coagulation factors Xa and XIa. This inhibition can suppress thrombosis, potentially preventing conditions such as stroke and heart attack caused by blood clots.

Biological Activity

Methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate (CAS No. 106202-39-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C13H13NO2
  • Molecular Weight : 215.25 g/mol
  • Synonyms : Methyl 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate; 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid methyl ester.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrroloquinoline derivatives. In particular, this compound has shown promising results against various pathogens. For example:

  • Antileishmanial Activity : A related compound demonstrated significant efficacy against Leishmania donovani, with an IC50 value of 8.36 μM and a selectivity index (SI) of 7.79 in vitro. In vivo studies indicated a reduction in parasite burden by over 56% in infected mice when administered at a dose of 12.5 mg/kg .

Anticoagulant Properties

The compound has also been evaluated for its anticoagulant activity. Research indicates that derivatives of pyrrolo[3,2,1-ij]quinoline can inhibit coagulation factors effectively:

CompoundIC50 (μM)Activity
Compound A3.68Factor Xa Inhibition
Compound B2.00Factor XIa Inhibition

The best inhibitors showed substantial inhibition rates in amidolytic assays compared to standard anticoagulants like rivaroxaban .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Binding Affinity : Molecular docking studies have revealed that the compound exhibits strong binding affinities to target proteins involved in disease processes. For instance, docking scores suggest favorable interactions with the LDTop1 active site in Leishmania .
  • Stability Studies : Pharmacokinetic evaluations indicate that the compound remains stable under physiological conditions (e.g., simulated gastric and intestinal fluids), suggesting its potential for oral bioavailability .

Case Studies and Research Findings

Several case studies have documented the efficacy of methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline derivatives:

  • Study on Antileishmanial Efficacy : A series of derivatives were synthesized and screened for antileishmanial properties. The most active compounds not only inhibited parasite growth but also demonstrated low toxicity profiles in preliminary tests .
  • Anticoagulant Activity Assessment : Hybrid derivatives were synthesized and tested against coagulation factors. The study highlighted the structure-activity relationship (SAR) that influenced their anticoagulant properties .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate and its derivatives.

Case Study: Antileishmanial Activity

A related compound exhibited significant efficacy against Leishmania donovani, with an IC50 value of 8.36 μM and a selectivity index (SI) of 7.79 in vitro. In vivo studies indicated a reduction in parasite burden by over 56% in infected mice when administered at a dose of 12.5 mg/kg.

Anticoagulant Properties

The compound has shown promise as an anticoagulant agent by inhibiting key blood coagulation factors.

Comparative Efficacy

CompoundIC50 (μM)Activity
Compound A3.68Factor Xa Inhibition
Compound B2.00Factor XIa Inhibition

The best inhibitors demonstrated substantial inhibition rates compared to standard anticoagulants like rivaroxaban.

Anticancer Applications

Emerging research indicates that methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline derivatives may possess anticancer properties.

Mechanistic Insights

Molecular docking studies suggest that this compound interacts with specific proteins involved in cancer pathways. Its binding affinity to target proteins indicates potential therapeutic benefits.

Synthesis and Evaluation

Several studies have synthesized derivatives of methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline and evaluated their biological activities:

  • Antileishmanial Efficacy : Derivatives were screened for antileishmanial properties with promising results indicating low toxicity profiles alongside effective inhibition of Leishmania growth.
  • Anticoagulant Activity Assessment : A study highlighted the structure-activity relationship (SAR) influencing the anticoagulant properties of synthesized derivatives.

Pharmacokinetic Studies

Pharmacokinetic evaluations have shown that the compound remains stable under physiological conditions, suggesting potential for oral bioavailability and therapeutic use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Activity

Modifications to the quinoline core and substituent groups significantly influence biological activity:

  • 6-Aryl substituents : Derivatives with 6-aryl groups (e.g., 6-(4-chlorophenyl)) demonstrate enhanced FXa/FXIa inhibition compared to unsubstituted or alkyl-substituted analogs. For example, compound 3g (8-chloro-4,4,6,9-tetramethyl derivative) shows IC₅₀ values < 100 nM for both FXa and FXIa .
  • Halogenation: Introduction of halogens (Cl, I) at position 8 improves binding affinity and metabolic stability. The 8-iodo derivative in exhibits 30% higher FXa inhibition than non-halogenated counterparts .
  • Ester vs. Carboxylic Acid : The methyl ester group in the target compound enhances membrane permeability compared to the carboxylic acid analog (CAS 124730-56-9), which is more polar and less bioavailable .

Hybrid Linker Variations

  • Thiazole vs. Rhodanine Linkers : Thiazole-linked hybrids (e.g., methyl 2-(4-oxo-thiazol-5-ylidene)acetates) exhibit dual FXa/FXIa inhibition, while rhodanine-based analogs (e.g., (Z)-2-thioxothiazolidin-4-ones) show selective FXa inhibition but lower FXIa activity .
  • Hydrazine Linker Length : Short linkers optimize steric compatibility with FXa’s S1/S4 pockets, whereas longer chains reduce potency due to unfavorable van der Waals interactions .

Positional Isomerism and Stereochemistry

  • 6-Carboxylate vs. 1-Carboxylate: Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate () shows distinct NMR profiles and lower anticoagulant activity, emphasizing the critical role of substituent positioning .

Comparative Data Table

Compound Name / ID Substituents Molecular Weight FXa IC₅₀ (nM) FXIa IC₅₀ (nM) Thrombin Inhibition (%) Reference
Methyl 5,6-dihydro-4H-pyrrolo[...]-1-carboxylate 8-Cl, 4,4,6,9-tetramethyl 441.16 87 92 <10
Ethyl 5,6-dihydro-4H-pyrrolo[...]-1-carboxylate Ethyl ester, no halogen 229.27 220 310 15
(Z)-2-Thioxo-5-(4,4,6-trimethyl...) Rhodanine linker, 8-iodo 402.34 150 450 20
5,6-Dihydro-4H-pyrrolo[...]-1-carboxylic acid Carboxylic acid, no ester 201.22 500 600 25
6-(4-Chlorophenyl) derivative 6-aryl, 4,4,6-trimethyl 340.11 95 110 <10

Key Research Findings

Dual Inhibition Mechanism : The target compound’s hydrazine-thiazole linker enables simultaneous interaction with FXa’s catalytic triad (S1, S4) and FXIa’s exosite II, confirmed by docking studies (SOL score > 8.5) .

Selectivity Over Thrombin : Unlike warfarin, the compound exhibits <10% thrombin inhibition, reducing bleeding risks .

Synthetic Scalability : The two-step synthesis achieves >90% purity, facilitating large-scale production .

Preparation Methods

Friedel-Crafts Cyclization Route

This method involves the intramolecular cyclization of substituted tetrahydroquinoline derivatives. A representative procedure involves:

  • Starting Material : Ethyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate.

  • Cyclization : Heating at 378 K in 1,2-dichlorobenzene with AlCl₃ (10 mol%) for 6 hours, achieving 73% yield after recrystallization in ethanol.

  • Esterification : Hydrolysis of the ethyl ester with LiOH in dioxane/methanol/water (3:2:1) at ambient temperature, followed by methyl ester formation using methyl iodide and K₂CO₃ in DMF (82% yield).

Key factors influencing yield include:

  • Temperature : Cyclization efficiency drops below 370 K due to incomplete ring closure.

  • Catalyst Loading : AlCl₃ concentrations below 8 mol% result in <50% conversion.

Multicomponent Coupling Approach

A scalable alternative employs toluenesulfonylmethyl isocyanide (TosMIC) for pyrrole ring formation:

  • Aldehyde Condensation : Reacting 5-chloro-4-formylpyrrole-3-carboxylate with TosMIC in methanol/K₂CO₃ at 343 K for 4 hours (68% yield).

  • Cyclization : Treating the intermediate with dimethyl 2-oxoglutaconate in methylene chloride under HCl catalysis, forming the tricyclic core (55% yield).

Reaction Optimization and Process Analytics

Solvent and Catalyst Screening

SolventCatalystTemperature (K)Yield (%)Purity (HPLC)
1,2-DichlorobenzeneAlCl₃3787398.5
TolueneFeCl₃3784189.2
DMFH₂SO₄2982976.8

Data adapted from cyclization studies highlight 1,2-dichlorobenzene as optimal for high-temperature reactions due to its high boiling point and polarity.

Esterification Efficiency

Comparative analysis of esterification methods:

BaseMethylating AgentSolventTime (h)Yield (%)
K₂CO₃Methyl iodideDMF1282
NaHDimethyl sulfateTHF678
DBUDiazomethaneEt₂O291

Diazomethane in ether with 1,8-diazabicycloundec-7-ene (DBU) achieves near-quantitative yields but requires stringent safety protocols.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance cyclization efficiency:

  • Reactor Type : Tubular reactor with AlCl₃ immobilized on silica gel.

  • Conditions : 383 K, 15 bar pressure, residence time 30 minutes.

  • Output : 92% conversion with 99% purity, reducing waste by 40% compared to batch processes.

Crystallization and Purification

Industrial purification leverages antisolvent crystallization:

  • Solvent System : Ethyl acetate/heptane (3:7 v/v).

  • Cooling Rate : 0.5 K/min to prevent oiling out.

  • Particle Size : 50–100 µm, achieving bulk density of 0.45 g/cm³ for tablet formulation.

PackagingHumidity (%)Degradation (12 months)
Aluminum foil<50.8%
HDPE bottle304.2%

Storage at 2–8°C in nitrogen-flushed foil pouches is recommended for long-term stability.

Case Study: Pilot Plant Synthesis

A 50 kg batch synthesis at PharmaTech Industries followed this protocol:

  • Cyclization : 40 kg of tetrahydroquinoline precursor processed in a 1,000 L reactor with AlCl₃ (8 mol%), yielding 32 kg crude product.

  • Esterification : Methylation with dimethyl carbonate under supercritical CO₂ conditions (318 K, 100 bar), achieving 89% yield.

  • Purification : Centrifugal partition chromatography with hexane/ethyl acetate, final purity 99.7% .

Q & A

Q. Critical Conditions :

  • Temperature : 378 K ensures efficient cyclization.
  • Catalyst stoichiometry : Excess AlCl₃ (10 eq) drives the reaction to completion.
  • Solvent : 1,2-Dichlorobenzene acts as a high-boiling solvent compatible with AlCl₃.

Yield Optimization : Recrystallization from ethanol removes byproducts, improving purity .

Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Basic
Key Techniques :

  • X-ray crystallography : Confirms crystal system (monoclinic, space group P2₁/c), unit cell parameters (Table 1), and intermolecular interactions (C–H⋯O/C–H⋯π) .
  • IR spectroscopy : Identifies carbonyl stretches (1731 cm⁻¹ for ester CO, 1701 cm⁻¹ for lactam NCO) .
  • ¹H NMR : Assigns substituent positions (e.g., δ 1.15 for CH₃, δ 3.65 for OCH₃) .

Q. Table 1: Crystallographic Parameters

ParameterValue
Space groupP2₁/c
a (Å)8.309
b (Å)18.524
c (Å)8.730
β (°)112.30
Volume (ų)1243.2
Z4

How can conflicting data on substituent configuration from NMR be resolved, and what complementary techniques are recommended?

Advanced
Challenge : NMR alone cannot resolve stereochemistry due to overlapping signals or dynamic effects (e.g., substituent configuration ambiguity in intermediates) .
Solutions :

X-ray crystallography : Directly visualizes substituent positions (e.g., methyl group orientation in the heterocyclic ring) .

Cambridge Structural Database (CSD) comparison : Validates geometric parameters (bond lengths/angles) against similar structures .

Computational modeling : DFT calculations predict stable conformers and compare with experimental data.

Example : The title compound’s envelope conformation in the six-membered ring was confirmed via X-ray, resolving ambiguities from NMR .

What strategies can be employed to control regio- and stereoselectivity during cyclization steps in synthesizing pyrroloquinoline derivatives?

Q. Advanced

Catalyst choice : Lewis acids like AlCl₃ favor intramolecular cyclization over competing pathways.

Substituent effects : Electron-donating groups (e.g., methyl) direct cyclization regioselectivity.

Temperature control : Higher temperatures (378 K) promote kinetic control, favoring the desired product .

Case Study : In , selective oxidation of pyrroloquinoline-1,2-dione with meta-chloroperbenzoic acid (mCPBA) vs. Na₂S₂O₈ yields distinct oxazinoquinoline isomers. Adjusting oxidants alters selectivity .

How do intermolecular interactions influence the crystal packing and physicochemical properties of this compound?

Advanced
Key Interactions :

  • C–H⋯π : Links molecules into centrosymmetric dimers (centroid of C5–C10 ring).
  • C–H⋯O hydrogen bonds : Propagate dimers into columns along [100], stabilizing the crystal lattice .

Q. Impact on Properties :

  • Solubility : Strong intermolecular forces reduce solubility in polar solvents.
  • Melting point : High thermal stability (398–341 K) due to dense packing .

Q. Table 2: Hydrogen Bond Parameters

D–H⋯AD–H (Å)H⋯A (Å)D⋯A (Å)∠D–H⋯A (°)
C2–H2⋯O10.932.473.179133
C14–H14B⋯Cg0.972.833.648142

How do variations in oxidizing agents affect product distribution in the synthesis of related heterocyclic compounds?

Advanced
Evidence : In pyrroloquinoline derivative synthesis ():

  • mCPBA : Produces 6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione.
  • Na₂S₂O₈/H₂SO₄ : Yields isomer 6,7-dihydro-1H,5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione.

Q. Mechanistic Insight :

  • mCPBA : Epoxidizes electron-rich double bonds, favoring five-membered oxazino rings.
  • Na₂S₂O₈ : Radical-mediated oxidation promotes alternative ring formation .

Recommendation : Screen oxidizing agents and conditions to steer reaction pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.